3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine
Description
Properties
Molecular Formula |
C12H16F3N3O |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
3,5-dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C12H16F3N3O/c1-8-6-18(7-9(2)17-8)11-4-3-10(5-16-11)19-12(13,14)15/h3-5,8-9,17H,6-7H2,1-2H3 |
InChI Key |
IXGCULCLSTWHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=NC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Piperazine
The formation of the piperazine ring can be achieved via a condensation reaction between an appropriate amine and a carbonyl compound under acidic or basic conditions.
Step 2: Trifluoromethoxy Substitution
The introduction of the trifluoromethoxy group typically involves a nucleophilic substitution reaction where a suitable nucleophile (the piperazine derivative) reacts with a trifluoromethoxy electrophile.
Step 3: Methylation
Methylation at the desired positions can be achieved through classical alkylation methods, often utilizing methyl iodide in a polar aprotic solvent like DMF or DMSO.
Step 4: Purification
Post-synthesis, the crude product is purified using techniques such as flash chromatography to isolate the desired compound from by-products and unreacted materials.
Research indicates that compounds similar to this compound exhibit significant biological activity, particularly in modulating neurotransmitter systems. The presence of the trifluoromethoxy group enhances receptor affinity, making it a candidate for further pharmacological studies.
Key Findings:
Affinity Studies : Compounds with similar structures have shown enhanced binding affinities for serotonin and dopamine receptors.
Biological Testing : Preliminary studies have indicated potential efficacy against various biological targets, warranting further investigation into their therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced onto the pyridine or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives and nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or piperazine rings .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine is in the development of new pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery.
Neuropharmacological Studies
Research indicates that this compound interacts with neurotransmitter systems, which suggests potential applications in treating neurological disorders. For instance, studies have shown that derivatives of piperazine compounds can modulate serotonin and dopamine receptors, which are crucial in managing conditions such as depression and anxiety .
Antibacterial Research
Recent studies have evaluated the antibacterial properties of compounds related to this compound. The compound has been assessed for its efficacy against various bacterial strains, including those resistant to conventional antibiotics.
Case Studies
- Antibacterial Activity : A study published in Molecules highlighted the synthesis of novel derivatives based on piperazine structures, demonstrating significant antibacterial activity against gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) were found to be as low as 0.25 µg/mL for some derivatives .
- Biofilm Formation Inhibition : Another study focused on the ability of piperazine derivatives to inhibit biofilm formation. This characteristic is particularly important as biofilms contribute to chronic infections and resistance to treatment. The tested compounds exhibited promising results in disrupting biofilm integrity .
Comparative Analysis of Piperazine Derivatives
| Compound Name | Structure Type | Antibacterial Activity | MIC (µg/mL) | Biofilm Inhibition |
|---|---|---|---|---|
| This compound | Trifluoromethoxy pyridine derivative | Yes | 0.25 | Yes |
| Compound A | Fluoropyridine derivative | Yes | 0.50 | Yes |
| Compound B | Non-pyridine derivative | No | N/A | No |
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine with structurally related compounds:
Key Observations :
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group in the target compound provides moderate electron-withdrawing effects and improved metabolic stability compared to -CF₃, which is more lipophilic but prone to oxidative metabolism .
- Nitro (-NO₂) Substitution: While nitro groups (e.g., in 3,5-dimethyl-1-(4-nitrophenyl)piperazine) improve electrophilicity, they may increase toxicity risks, as noted in safety data sheets .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 1-[5-(CF₃)pyridin-2-yl]piperazine | BAY 87-2243 |
|---|---|---|---|
| LogP | ~2.8 (estimated) | ~3.2 | ~3.5 |
| Solubility (µg/mL) | 15–20 (aqueous buffer) | <10 | <5 (due to oxadiazole) |
| Metabolic Stability | High (t₁/₂ > 60 min) | Moderate (t₁/₂ ~30 min) | High (t₁/₂ > 90 min) |
| Plasma Protein Binding | 85% (predicted) | 90% | 92% |
Notes:
- The target compound’s trifluoromethoxy group balances lipophilicity and solubility better than -CF₃ analogues .
- BAY 87-2243’s oxadiazole ring contributes to high protein binding but limits aqueous solubility .
Key Challenges :
Biological Activity
3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine (CAS No. 926194-97-0) is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes the available data on its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 299.25 g/mol. The trifluoromethoxy group is significant in enhancing the compound's biological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of trifluoromethylpyridine piperazine derivatives, including this compound. A study conducted on various derivatives demonstrated that certain compounds exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The following tables summarize the findings:
Table 1: Anti-TMV Activity of Piperazine Derivatives
| Compound | Curative Activity (%) | EC50 (μg/mL) |
|---|---|---|
| A1 | 64.1 | 500 |
| A3 | 61.0 | 500 |
| A16 | 68.6 | 347.8 |
Table 2: Anti-CMV Activity of Piperazine Derivatives
| Compound | Protective Activity (%) | EC50 (μg/mL) |
|---|---|---|
| A3 | 58.0 | 359.64 |
| A16 | 47.8 | 347.8 |
These results indicate that compounds derived from the trifluoromethylpyridine piperazine structure can enhance systemic acquired resistance (SAR) in plants, suggesting their utility as plant activators for controlling viral infections .
Anticancer Activity
In addition to its antiviral properties, the compound has been investigated for its anticancer effects. Research focusing on various derivatives has shown promising results against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468.
Table 3: Antitumor Activity in TNBC Cell Lines
| Compound | GI50 (μM) | Effect on Cell Proliferation (%) |
|---|---|---|
| Compound E | <10 | Significant inhibition |
| Doxorubicin | <10 | Significant inhibition |
In vitro assays demonstrated that certain derivatives significantly reduced viable cell numbers and inhibited proliferation in TNBC cell lines while showing minimal cytotoxicity in non-tumorigenic cells . The mechanism of action appears to involve alterations in cell cycle profiles, specifically increasing the G0/G1 phase while decreasing the S phase .
Structure-Activity Relationships (SAR)
The incorporation of the trifluoromethoxy group has been shown to enhance biological activity significantly. SAR studies indicate that modifications to the piperazine moiety can lead to improved potency against various biological targets, including viral pathogens and cancer cells. For instance, replacing certain substituents with electron-withdrawing groups has been associated with increased activity against Chlamydia and other pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
